molecular formula C18H21FN2OS B5427588 3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine

3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine

Cat. No.: B5427588
M. Wt: 332.4 g/mol
InChI Key: HIAAXFQAFFGUFQ-UHFFFAOYSA-N
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Description

The compound “3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, a thiazole ring, a fluorophenyl group, and an ethyl group .


Molecular Structure Analysis

The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The 4-fluorophenyl group is a benzene ring with a fluorine atom at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the fluorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing piperidine or thiazole rings are used in medicinal chemistry due to their diverse biological activities .

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of other compounds containing similar structural features .

Properties

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-13-17(23-12-20-13)18(22)21-10-2-3-15(11-21)5-4-14-6-8-16(19)9-7-14/h6-9,12,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAAXFQAFFGUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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